Samandarone

Catalog No.
S542372
CAS No.
467-52-7
M.F
C19H29NO2
M. Wt
303.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Samandarone

CAS Number

467-52-7

Product Name

Samandarone

IUPAC Name

(1R,2S,3S,6R,10S,11S,14R,16S)-2,6-dimethyl-19-oxa-17-azapentacyclo[14.2.1.02,14.03,11.06,10]nonadecan-8-one

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C19H29NO2/c1-18-6-5-14-13(15(18)8-12(21)9-18)4-3-11-7-17-20-10-16(22-17)19(11,14)2/h11,13-17,20H,3-10H2,1-2H3/t11-,13-,14+,15+,16+,17+,18-,19+/m1/s1

InChI Key

XWTQFFNBWQHSFL-ZZOJTZHCSA-N

SMILES

CC12CCC3C(C1CC(=O)C2)CCC4C3(C5CNC(C4)O5)C

Solubility

Soluble in DMSO

Synonyms

Samandarone; Samandaron;

Canonical SMILES

CC12CCC3C(C1CC(=O)C2)CCC4C3(C5CNC(C4)O5)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)C2)CC[C@H]4[C@@]3([C@@H]5CN[C@H](C4)O5)C

Description

The exact mass of the compound Samandarone is 303.2198 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Steroids, Heterocyclic - Azasteroids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Samandarone is a steroidal alkaloid primarily derived from the secretions of the fire salamander (Salamandra salamandra). This compound is part of the samandarine family, which consists of toxic, lipid-soluble alkaloids characterized by a fused ring system comprising seven, six, six, and five-membered rings. Samandarone is notable for its high toxicity, with a lethal dose (LD50) of approximately 70 micrograms per kilogram in mice, leading to severe physiological effects including convulsions and respiratory paralysis . It is believed that samandarone contributes to the traditional medicinal properties attributed to Salamander brandy, a Slovenian alcoholic beverage purported to have hallucinogenic and aphrodisiac effects, although scientific validation of these claims remains limited .

That are of interest in both biological and synthetic chemistry. The compound can participate in reactions typical of steroidal alkaloids, including oxidation, reduction, and acylation. Notably, its synthesis from cholesterol involves several enzymatic transformations that include hydroxylation and carbon chain degradation . In laboratory settings, samandarone has been synthesized through methods such as the Schmidt rearrangement and other synthetic routes that focus on constructing its complex ring structure .

Samandarone exhibits significant biological activity, particularly as an antimicrobial agent. Studies have shown that it possesses broad-spectrum antibacterial properties, effectively inhibiting the growth of various bacterial strains and fungi like Penicillium expansum . Additionally, its toxicological profile reveals that exposure can lead to severe neurological effects due to its action on muscle excitability and respiratory function. The compound's mechanism of action may involve disruption of cellular membranes or interference with metabolic pathways in target organisms .

Natural Synthesis

In nature, samandarone is synthesized by fire salamanders from cholesterol. The biosynthetic pathway involves several enzymatic steps where cholesterol is modified through hydroxylation and carbon chain degradation facilitated by specific enzymes in the salamander's liver or reproductive organs .

Laboratory Synthesis

Laboratory synthesis of samandarone has been explored since the late 1960s. One notable method involves constructing the bridged oxazolidone system through stereoselective reactions. For example, Shimizu successfully synthesized samandarone using m-chloroperbenzoic acid to create an epoxide that was subsequently opened with sodium azide . Other synthetic approaches have included total synthesis strategies focusing on achieving the correct stereochemistry essential for biological activity .

Samandarone's primary applications are in pharmacology and toxicology research due to its potent biological activities. Its antimicrobial properties make it a candidate for developing new therapeutic agents against resistant bacterial strains. Moreover, its unique toxicological profile provides insights into amphibian defense mechanisms and potential applications in understanding neurotoxic effects in mammals . Research continues into its potential uses in traditional medicine and as a model compound for studying steroidal alkaloids.

Samandarone belongs to a family of compounds known as samandarines. Here are some similar compounds along with their unique characteristics:

Compound NameSourceToxicity LevelBiological Activity
SamandarinFire SalamanderVery HighAntimicrobial
SalamandrineFire SalamanderHighNeurotoxic
Samandarine AFire SalamanderModerateAntifungal
Samandarine BFire SalamanderHighAntimicrobial
Samandrine CFire SalamanderModerateCytotoxic

Uniqueness of Samandarone: While all these compounds share structural similarities and toxicological profiles, samandarone is distinguished by its specific synthesis pathway from cholesterol and its pronounced antimicrobial efficacy compared to others in the samandarine family. Its unique biological activity makes it a focal point for research into new antimicrobial agents.

The study of salamander alkaloids began in 1866 when Zalesky isolated an amorphous base from Salamandra salamandra secretions, later named "samandarine". Early researchers noted the compound's toxicity, with symptoms in vertebrates including convulsions and respiratory paralysis. Samandarone emerged as a distinct entity through mid-20th century chromatographic separations, when German chemists Schöpf and Habermehl characterized nine steroidal alkaloids from salamander parotoid glands. Key milestones include:

YearDiscovery/AdvancementResearchers
1866Initial isolation of crude alkaloidsZalesky
1934Structural differentiation of samandaroneSchöpf, Braun
1961X-ray confirmation of samandarine structureMultiple groups
2019Identification of novel analogs (e.g., O-3-hydroxybutanoylsamandarine)Knepper et al.

Habermehl's 1963 oxidation studies revealed samandarone as a ketone derivative of samandarine, formed via chromium(VI) oxide treatment. This established its position within the samandarine alkaloid family.

Classification within Steroidal Alkaloids

Samandarone belongs to the samandarine alkaloids, characterized by a 7-6-6-5 fused ring system with an oxazolidine moiety. Its structural features include:

  • Core scaffold: Pentacyclic framework derived from cholesterol
  • Functional groups: Ketone at C-16 (vs. hydroxyl in samandarine)
  • Stereochemistry: Eight stereocenters with (1R,2S,3S,6R,10S,11S,14R,16S) configuration

Comparative analysis with related alkaloids:

PropertySamandarineSamandaroneSamandaridine
Formula$$ \text{C}{19}\text{H}{31}\text{NO}_{2} $$$$ \text{C}{19}\text{H}{29}\text{NO}_{2} $$$$ \text{C}{19}\text{H}{27}\text{NO} $$
Oxidation StateSecondary alcoholKetoneTertiary amine
LD$$_{50}$$ (mice)70 µg/kg1.2 mg/kgUndetermined

This structural diversity enables differential bioactivity across the alkaloid family.

Taxonomic Distribution in Salamandridae Family

Samandarone occurs widely but variably across Salamandridae:

Primary Producers:

  • Salamandra salamandra (European fire salamander)
  • Lyciasalamandra spp. (Dodecanese salamanders)

Secondary Detections:

  • Calotriton (Pyrenean brook salamanders)
  • Euproctus (European mountain newts)
  • Lissotriton (smooth newts)

Population-level variability is significant. Gas chromatography/mass spectrometry (GC-MS) of S. salamandra terrestris populations revealed:

  • Samandarone constitutes 18-63% of alkaloid content
  • Intra-individual fluctuations over 4 months
  • Absence in larval stages, suggesting adult-specific biosynthesis

Ecological Implications:

  • Aposematic signaling: Correlates with yellow-black patterning
  • Antimicrobial defense: Inhibits Batrachochytrium salamandrivorans (Bsal) at 3 µM
  • Predator deterrence: Toxic to mammals, birds, and fish

Research Significance in Natural Product Chemistry

Samandarone's unique properties drive multidisciplinary research:

Biosynthesis Studies:

  • Cholesterol precursor: Demonstrated via $$^{14}\text{C}$$-labeling in S. salamandra liver
  • Key enzymatic steps:
    • Nitrogen insertion into ring A via glutamine transferase
    • Sequential decarboxylation of side chain
    • Ketogenesis at C-16 by cytochrome P450

Synthetic Challenges:

  • Ring A construction: Shimizu's 1976 approach achieved 22% yield using m-CPBA epoxidation
  • Stereochemical control: Requires chiral auxiliaries for 5 contiguous stereocenters

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Exact Mass

303.2198

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L7Q20Q6G3Z

Wikipedia

Samandarone

Dates

Modify: 2024-02-18
1: Vences M, Sanchez E, Hauswaldt JS, Eikelmann D, Rodríguez A, Carranza S, Donaire D, Gehara M, Helfer V, Lötters S, Werner P, Schulz S, Steinfartz S. Nuclear and mitochondrial multilocus phylogeny and survey of alkaloid content in true salamanders of the genus Salamandra (Salamandridae). Mol Phylogenet Evol. 2014 Apr;73:208-16. doi: 10.1016/j.ympev.2013.12.009. Epub 2014 Jan 8. PubMed PMID: 24412216.
2: Hara S, Oka K. A total synthesis of samandarone. J Am Chem Soc. 1967 Feb 15;89(4):1041-2. PubMed PMID: 6068292.
3: Mebs D, Pogoda W. Variability of alkaloids in the skin secretion of the European fire salamander (Salamandra salamadra terrestris). Toxicon. 2005 Apr;45(5):603-6. PubMed PMID: 15777956.
4: Oka K. [Synthetic studies of salamander alkaloids, an animal venom]. Yakugaku Zasshi. 1980 Mar;100(3):227-40. Review. Japanese. PubMed PMID: 6991662.

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